molecular formula C20H16N4O4 B2659151 5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1334375-48-2

5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2659151
CAS No.: 1334375-48-2
M. Wt: 376.372
InChI Key: OWSMXBKYZVQEGK-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule integrates multiple pharmacologically active motifs: a furan ring, an isoxazole carboxamide, and a phenylpyrimidinone core. Such multi-heterocyclic structures are of significant interest in the development of novel therapeutic agents, as they can interact with diverse biological targets. Isoxazole-carboxamide derivatives have demonstrated a broad spectrum of potent biological activities in scientific studies. Recent research has highlighted their promise as anticancer agents, with certain derivatives exhibiting exceptional potency against cancer cell lines such as melanoma (B16F1), with IC50 values in the sub-micromolar range . Furthermore, structurally related phenyl-substituted furan and oxazole compounds have been investigated as potential Phosphodiesterase 4 (PDE4) inhibitors, showing activity in blocking LPS-induced TNF-α release, which is relevant for inflammatory diseases . The presence of the pyrimidinone moiety in this compound further expands its potential research applications, as this scaffold is commonly found in molecules that modulate various enzyme and receptor functions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can employ this compound as a key intermediate or a novel scaffold for synthesizing new chemical entities, for target identification and validation, and for probing structure-activity relationships (SAR) in various disease models.

Properties

IUPAC Name

5-(furan-2-yl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19-12-15(14-5-2-1-3-6-14)22-13-24(19)9-8-21-20(26)16-11-18(28-23-16)17-7-4-10-27-17/h1-7,10-13H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSMXBKYZVQEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The structure features an isoxazole moiety linked to a furan ring and a pyrimidine derivative, which may contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that This compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study Findings

  • In Vitro Cytotoxicity : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound displayed IC50_{50} values in the range of 5.6 to 17.84 μM for these cell lines, demonstrating potent growth inhibition compared to normal cell lines such as HEK-293, where the IC50_{50} exceeded 293.2 μM .
  • Mechanism of Action : The compound was found to induce apoptosis in MDA-MB-231 cells. At a concentration of 5 μM, it increased early apoptosis rates significantly from 3.27% in untreated cells to 47.52% after treatment . This suggests that the compound may trigger apoptotic pathways selectively in cancerous cells.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, the following table summarizes the IC50_{50} values of This compound compared to other related compounds:

Compound NameCancer Cell LineIC50_{50} (μM)Normal Cell LineIC50_{50} (μM)
This compound MDA-MB-2315.6 - 17.84HEK-293>293.2
Compound A (e.g., Doxorubicin)MDA-MB-2310.5 - 1.0HEK-29310 - 20
Compound B (e.g., Cisplatin)MDA-MB-23110 - 15HEK-29325 - 30

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos indicated that while the compound exhibited significant antiproliferative activity, it also displayed moderate toxicity levels at higher concentrations, warranting further investigation into its safety profile .

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Thiophene Substitutions

Compound 901662-77-9 (3-Isoxazolecarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-5-(2-thienyl)-):

  • Key Differences: Replaces the furan-2-yl group with a thiophene ring.
  • Shared Features: Retains the isoxazole-carboxamide core but lacks the pyrimidinone-ethyl linker, reducing conformational rigidity .

N-(4-carbamoylphenyl)furan-3-carboxamide (950237-39-5) :

  • Simplified Structure: Features a single furan-carboxamide moiety without additional heterocycles.

Pyrimidine/Pyrimidinone Derivatives

MRS5346 ([1,2,4]triazolo[1,5-c]pyrimidin-7-yl derivative):

  • Complex Heterocyclic Core: Integrates pyrazolo-triazolo-pyrimidine rings, offering a larger aromatic surface for stacking interactions. However, the additional nitrogen atoms may reduce metabolic stability compared to the pyrimidinone system in the target compound .

6-Chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide :

  • Furopyridine Scaffold: Replaces the isoxazole with a fused furopyridine ring.

Ranitidine-Related Compounds

Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide):

  • Therapeutic Context : A histamine H2 antagonist.
  • Structural Contrast: Features a dimethylaminomethyl-furan group and a nitroacetamide side chain. The nitro group may confer oxidative instability, a drawback absent in the target compound’s pyrimidinone system .

Comparative Data Table

Parameter Target Compound 901662-77-9 MRS5346 Ranitidine Nitroacetamide
Core Structure Isoxazole-pyrimidinone Isoxazole-thiophene Pyrazolo-triazolo-pyrimidine Furan-nitroacetamide
Molecular Weight ~425 g/mol (estimated) ~380 g/mol ~450 g/mol ~331 g/mol
Key Functional Groups Furan, pyrimidinone, carboxamide Thiophene, diazenyl Triazole, pyrimidine Nitro, sulphanyl
Potential Solubility Moderate (logP ~2.5) Low (logP ~3.0) Low (logP ~3.2) High (polar nitro group)
Synthetic Complexity High (multiple heterocycles) Moderate Very High Low

Research Findings and Implications

  • Thiophene vs. Furan : Substitution with thiophene (901662-77-9) increases lipophilicity but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
  • Flexibility vs. Rigidity : The ethyl linker in the target compound balances conformational flexibility and rigidity, a feature absent in simpler analogues like 950237-39-5 .

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